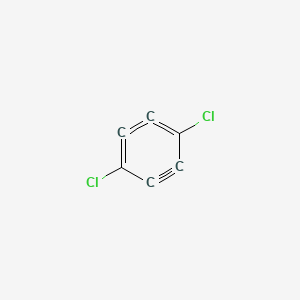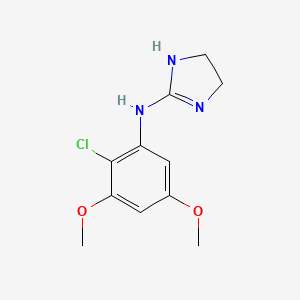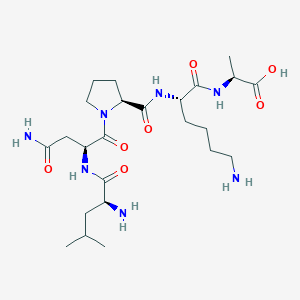![molecular formula C7H11Cl2N3OS B14220231 2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol CAS No. 827603-89-4](/img/structure/B14220231.png)
2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol is a complex organic compound that features a triazole ring, chloromethyl groups, and a sulfanyl-ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol typically involves multiple steps. One common route starts with the preparation of 1,4-bis(chloromethyl)-1H-1,2,3-triazole, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the addition of an ethanol moiety to complete the structure. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol exerts its effects depends on its application. In biological systems, the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)-1H-1,2,3-triazole: Shares the triazole and chloromethyl groups but lacks the sulfanyl-ethanol moiety.
2-(Methylsulfanyl)ethanol: Contains the sulfanyl-ethanol moiety but lacks the triazole and chloromethyl groups.
1,2,3-Triazole derivatives: Various compounds with modifications on the triazole ring, offering different biological and chemical properties.
Uniqueness
2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol is unique due to the combination of its functional groups, which confer a range of reactivity and potential applications. The presence of both chloromethyl and sulfanyl-ethanol groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
827603-89-4 |
|---|---|
Formule moléculaire |
C7H11Cl2N3OS |
Poids moléculaire |
256.15 g/mol |
Nom IUPAC |
2-[[3,5-bis(chloromethyl)triazol-4-yl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C7H11Cl2N3OS/c8-3-6-7(4-14-2-1-13)12(5-9)11-10-6/h13H,1-5H2 |
Clé InChI |
JDTNCDOTIJBDBR-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC1=C(N=NN1CCl)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
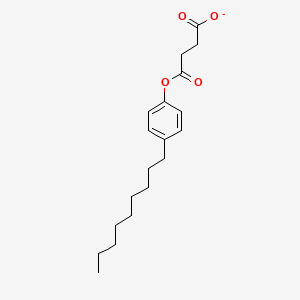

![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
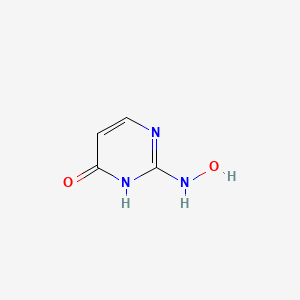

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
